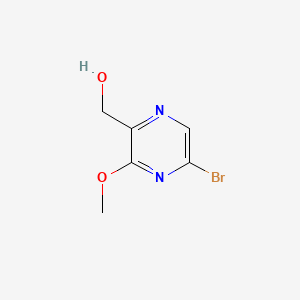
Fructo-oligosaccharide DP14/GF13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fructo-oligosaccharideDP14/GF13 is a type of fructooligosaccharide, which is a carbohydrate composed of short chains of fructose molecules. These compounds are known for their prebiotic properties, meaning they promote the growth of beneficial bacteria in the gut. Fructooligosaccharides are naturally found in various fruits and vegetables, and they are also produced synthetically for use in food and health products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharideDP14/GF13 can be synthesized enzymatically using fructosyltransferases and β-fructofuranosidases. These enzymes catalyze the transfer of fructosyl groups from sucrose to acceptor molecules, forming fructooligosaccharides of varying chain lengths. The reaction conditions, such as temperature, pH, and enzyme concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: Industrial production of fructooligosaccharides typically involves the enzymatic synthesis method mentioned above. The process begins with the extraction of enzymes from microbial sources, followed by the enzymatic conversion of sucrose into fructooligosaccharides. The crude product is then purified to remove monosaccharides and other byproducts, resulting in a high-purity fructooligosaccharide preparation .
Analyse Des Réactions Chimiques
Types of Reactions: Fructo-oligosaccharideDP14/GF13 primarily undergoes fermentation reactions in the gut, where it is metabolized by beneficial bacteria. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal physiological conditions .
Common Reagents and Conditions: The primary reagents involved in the synthesis of fructooligosaccharides are sucrose and the enzymes fructosyltransferases and β-fructofuranosidases. The reaction conditions include a temperature range of 50-60°C and a pH of around 5-6 .
Major Products Formed: The major products formed from the enzymatic synthesis of fructooligosaccharides are short-chain fructooligosaccharides with varying degrees of polymerization. These products are then used as prebiotics in various food and health products .
Applications De Recherche Scientifique
Fructo-oligosaccharideDP14/GF13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic synthesis processes.
Biology: It is studied for its effects on gut microbiota and its role in promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus
Medicine: Fructooligosaccharides are investigated for their potential health benefits, including improving digestive health, enhancing immune function, and reducing the risk of certain diseases
Industry: They are used as functional ingredients in food products to improve texture, taste, and nutritional value. .
Mécanisme D'action
Fructo-oligosaccharideDP14/GF13 exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes and reaches the colon intact, where it is fermented by beneficial bacteria. This fermentation process produces short-chain fatty acids, such as acetate, propionate, and butyrate, which lower the pH of the colon and inhibit the growth of pathogenic bacteria. Additionally, the growth of beneficial bacteria enhances the gut barrier function and modulates the immune response .
Comparaison Avec Des Composés Similaires
Inulin: A longer-chain fructooligosaccharide found in plants like chicory and Jerusalem artichoke.
Levan: A fructooligosaccharide with β (2→6) linkages, found in some bacteria and plants.
Neo-fructooligosaccharides: Fructooligosaccharides with different glycosidic linkages, produced by specific enzymatic processes
Propriétés
Formule moléculaire |
C83H140O71 |
|---|---|
Poids moléculaire |
2274.0 g/mol |
Nom IUPAC |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C83H140O71/c84-1-27-40(98)53(111)54(112)70(140-27)154-83(67(125)52(110)39(13-96)152-83)26-139-81(66(124)51(109)38(12-95)151-81)23-136-79(64(122)49(107)36(10-93)149-79)21-134-77(62(120)47(105)34(8-91)147-77)19-132-75(60(118)45(103)32(6-89)145-75)17-130-73(58(116)43(101)30(4-87)143-73)16-129-74(59(117)44(102)31(5-88)144-74)18-131-76(61(119)46(104)33(7-90)146-76)20-133-78(63(121)48(106)35(9-92)148-78)22-135-80(65(123)50(108)37(11-94)150-80)24-138-82(68(126)55(113)69(127)153-82)25-137-72(57(115)42(100)29(3-86)142-72)15-128-71(14-97)56(114)41(99)28(2-85)141-71/h27-70,84-127H,1-26H2 |
Clé InChI |
NXICBNWFXRXYFJ-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)O)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


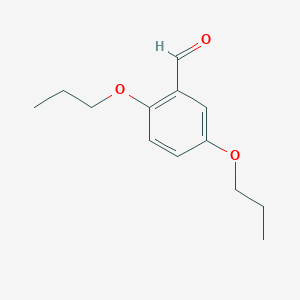
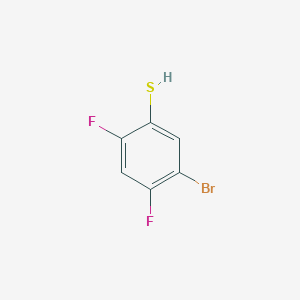

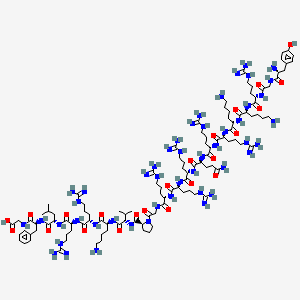
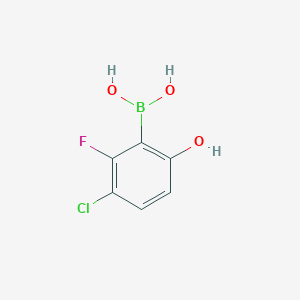
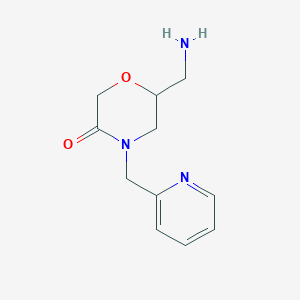
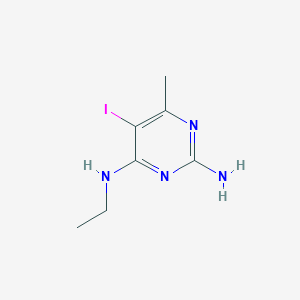

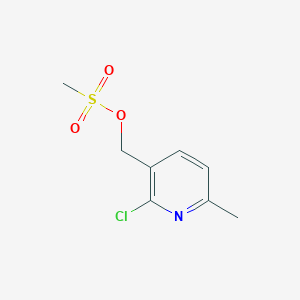
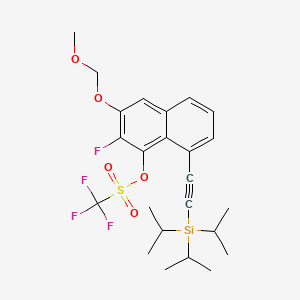
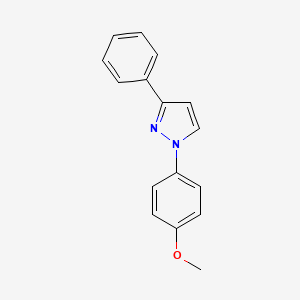
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)
